molecular formula C7HClF3NO B6231435 2-chloro-4,5,6-trifluoro-1,3-benzoxazole CAS No. 2613382-31-1

2-chloro-4,5,6-trifluoro-1,3-benzoxazole

Cat. No.: B6231435
CAS No.: 2613382-31-1
M. Wt: 207.54 g/mol
InChI Key: SYUWQUYMNWKBFB-UHFFFAOYSA-N
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Description

2-chloro-4,5,6-trifluoro-1,3-benzoxazole is a heterocyclic compound with the molecular formula C7HClF3NO It is a derivative of benzoxazole, characterized by the presence of chlorine and fluorine atoms on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4,5,6-trifluoro-1,3-benzoxazole typically involves the reaction of 2-aminophenol with chlorinated and fluorinated reagents under specific conditions. One common method includes the use of 2-aminophenol as a precursor, which undergoes cyclization with chlorinated and fluorinated reagents to form the benzoxazole ring . The reaction conditions often involve the use of catalysts such as nanocatalysts, metal catalysts, or ionic liquid catalysts to enhance the reaction efficiency .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography can be employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-chloro-4,5,6-trifluoro-1,3-benzoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include alkali metal fluorides, sulfur, nitrogen, and oxygen nucleophiles. Reaction conditions often involve elevated temperatures and the use of inert organic solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminated benzoxazole derivatives, while cycloaddition with azides can produce triazole-containing compounds .

Mechanism of Action

The mechanism by which 2-chloro-4,5,6-trifluoro-1,3-benzoxazole exerts its effects involves interactions with specific molecular targets. For instance, it can inhibit enzymes such as DNA topoisomerases, protein kinases, and histone deacetylases, which are involved in various biological pathways . These interactions can lead to the modulation of cellular processes, making the compound a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-4,5,6-trifluoro-1,3-benzoxazole is unique due to its specific substitution pattern on the benzoxazole ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

2613382-31-1

Molecular Formula

C7HClF3NO

Molecular Weight

207.54 g/mol

IUPAC Name

2-chloro-4,5,6-trifluoro-1,3-benzoxazole

InChI

InChI=1S/C7HClF3NO/c8-7-12-6-3(13-7)1-2(9)4(10)5(6)11/h1H

InChI Key

SYUWQUYMNWKBFB-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(C(=C1F)F)F)N=C(O2)Cl

Purity

95

Origin of Product

United States

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